3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde is a chemical compound with a complex structure that includes a pyrazole ring substituted with a 4-carbaldehyde group and a 4-(2-methoxyethoxy)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde can be achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation of aromatic and heterocyclic compounds using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus trichloride (PCl3) . The reaction conditions generally include maintaining the reaction mixture at a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carboxylic acid.
Reduction: 3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of novel compounds.
Biology: Potential use in the development of fluorescent sensors and probes for biological imaging.
Medicine: Investigated for its potential as a precursor in the synthesis of biologically active compounds, including potential anti-cancer and neuroprotective agents.
Mechanism of Action
The mechanism of action of 3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a chloroethoxy group instead of a methoxyethoxy group.
[3-(2-Methoxyethoxy)phenyl]methanamine: Similar phenyl group substitution but with an amine group instead of a pyrazole ring.
Uniqueness
3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Properties
CAS No. |
1154347-63-3 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.3 |
Purity |
95 |
Origin of Product |
United States |
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